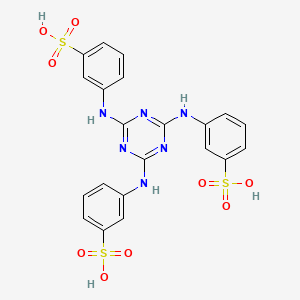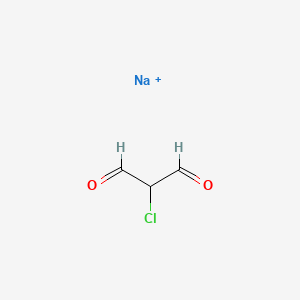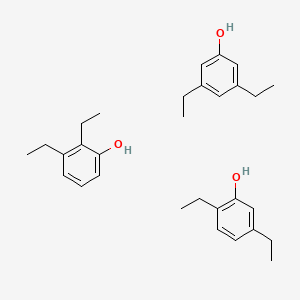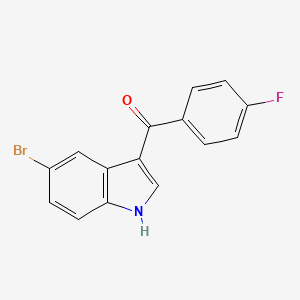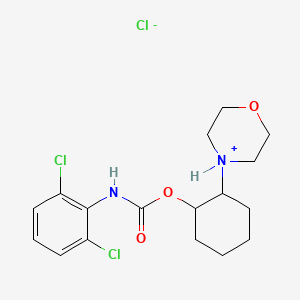
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C23H32INO It is known for its unique structure, which includes a benzoyl group and a phenyl group attached to a butyl chain, along with a triethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-4-phenylbutyl)triethylammonium iodide typically involves the reaction of 4-benzoyl-4-phenylbutyl bromide with triethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
4-Benzoyl-4-phenylbutyl bromide+Triethylamine+Iodide source→(4-Benzoyl-4-phenylbutyl)triethylammonium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoyl and phenyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The compound can also participate in addition reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted quaternary ammonium salts, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Biology: The compound can be used in studies involving cell membrane interactions and as a potential antimicrobial agent.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and as an additive in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyltriethylammonium chloride
- Tetraethylammonium iodide
- Phenyltrimethylammonium bromide
Uniqueness
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide is unique due to the presence of both benzoyl and phenyl groups attached to the butyl chain This structural feature imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds
Eigenschaften
| 38940-50-0 | |
Molekularformel |
C23H32INO |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
triethyl-(5-oxo-4,5-diphenylpentyl)azanium;iodide |
InChI |
InChI=1S/C23H32NO.HI/c1-4-24(5-2,6-3)19-13-18-22(20-14-9-7-10-15-20)23(25)21-16-11-8-12-17-21;/h7-12,14-17,22H,4-6,13,18-19H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AYFCBVIQWBWGRB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




